Commercial Purity Specification: 99% (HPLC) vs. 95-98% for Alpha-Substituted and Racemic Analogs
The target compound is commercially available at 99% purity by HPLC from ChemImpex (Catalog No. 15898), compared to ≥98.0% for Boc-(R)-alpha-(4-fluorobenzyl)-L-proline (CAS 706806-64-6) from Sigma-Aldrich, 95% from Aladdin Scientific for the same gamma-compound, and ≥96.0% for racemic Boc-alpha-(4-fluorobenzyl)-DL-proline (CAS 351002-78-3, discontinued) . The 99% specification represents a 1-4 percentage point purity advantage that is critical for applications requiring high diastereomeric excess and minimal side-product interference in multi-step pharmaceutical syntheses.
| Evidence Dimension | Commercial HPLC Purity Specification |
|---|---|
| Target Compound Data | ≥99% (HPLC) — ChemImpex Cat. No. 15898 |
| Comparator Or Baseline | Comparator 1: Boc-(R)-α-(4-fluorobenzyl)-L-proline (CAS 706806-64-6), ≥98.0% (HPLC), Sigma-Aldrich Cat. No. 67420. Comparator 2: trans-N-Boc-4-(4-fluorobenzyl)-L-proline, 95%, Aladdin Scientific Cat. No. B345516. Comparator 3: Boc-α-(4-fluorobenzyl)-DL-proline (CAS 351002-78-3), ≥96.0% (HPLC), Sigma-Aldrich Cat. No. 74082 (discontinued). |
| Quantified Difference | Target compound (99%) exceeds alpha-analog (98%) by +1 percentage point; exceeds racemic DL analog (96%) by +3 percentage points; exceeds alternative gamma-compound supplier (95%) by +4 percentage points. |
| Conditions | HPLC purity assay; commercial product specifications as of 2026 |
Why This Matters
For GMP-controlled pharmaceutical intermediate procurement, a 99% purity specification reduces the risk of impurity-driven side reactions in subsequent coupling steps and may eliminate the need for additional purification, directly impacting cost-per-successful-coupling in multi-step synthetic routes.
